molecular formula C7H14ClNS B2757686 3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]thiophen-5-amine;hydrochloride CAS No. 2305254-88-8

3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]thiophen-5-amine;hydrochloride

Cat. No.: B2757686
CAS No.: 2305254-88-8
M. Wt: 179.71
InChI Key: CUMYRZYJGNXXOR-UHFFFAOYSA-N
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Description

3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]thiophen-5-amine;hydrochloride is a chemical compound with the molecular formula C7H13NS·HCl It is a hydrochloride salt form of hexahydro-1H-cyclopenta[c]thiophen-5-amine, which is a bicyclic amine containing a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]thiophen-5-amine;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopentane derivative with a thiol compound, followed by amination and subsequent conversion to the hydrochloride salt. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent product quality. Purification steps such as crystallization, filtration, and drying are also integral parts of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]thiophen-5-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives. Substitution reactions can result in various alkylated or acylated products.

Scientific Research Applications

3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]thiophen-5-amine;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]thiophen-5-amine;hydrochloride involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The specific molecular targets and pathways involved depend on the context of its application and the nature of the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Hexahydro-1H-cyclopenta[c]furan-5-amine: Similar in structure but contains an oxygen atom instead of sulfur.

    Cyclopenta[c]pyrrole-1,2-dicarboxylic acid: Contains a pyrrole ring instead of a thiophene ring.

Uniqueness

3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]thiophen-5-amine;hydrochloride is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specific chemical reactions and applications where other similar compounds may not be as effective.

Properties

IUPAC Name

3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]thiophen-5-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NS.ClH/c8-7-1-5-3-9-4-6(5)2-7;/h5-7H,1-4,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUMYRZYJGNXXOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2C1CSC2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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